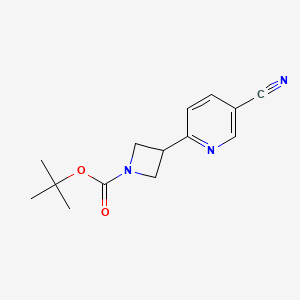

Tert-butyl 3-(5-cyanopyridin-2-yl)azetidine-1-carboxylate

Cat. No. B8519872

M. Wt: 259.30 g/mol

InChI Key: LJLXITRCHBDPRI-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08981084B2

Procedure details

Zinc dust was purified by washing with HCl and dried thoroughly prior to use in this reaction. Zinc dust (325 mesh, 1.38 g, 21.2 mmol) and anhydrous lithium chloride (0.9 g, 21.2 mmol) were placed in a nitrogen-purged flask and freshly distilled THF (5.0 mL) was added, followed by 1,2-dibromoethane (0.2 mL). The reaction mixture was heated to 80° C. for 5 min and then cooled to room temperature. The process of heating and cooling was repeated for 2 times. Trimethylsilyl chloride (0.1 mL) was added to the reaction mixture and the suspension was stirred at room temperature for 20 min. A solution of N-Boc-3-iodo azetidine (2 g, 7.0 mmol) in dry THF (5 mL) was added dropwise to the activated zinc. The reaction mixture was stirred at room temperature for 2 h. In a separate dry flask were taken 6-bromonicotinonitrile (770 mg, 4.2 mmol) and Pd(dppf)Cl2.CH2Cl2 (115 mg, 0.14 mmol) in dry THF (4 mL) and stirred for 5 min. The resulting reaction mixture was added dropwise to the organozinc compound. The reaction mixture was stirred at room temperature for 10 h, quenched with saturated ammonium chloride solution, and diluted with EtOAc. The product was extracted with EtOAc and the combined extracts were washed with H2O and brine. Solvent was removed under reduced pressure and the crude product was purified by column chromatography (silica gel 60-120 mesh, eluent 20-25% EtOAc in petroleum ether) to afford tert-butyl 3-(5-cyanopyridin-2-yl)azetidine-1-carboxylate (180 mg, yield 17%). 1H NMR (300 MHz, DMSO-d6) δ 9.04-9.03 (m, 1H), 8.27-8.23 (dd, J=8.1 Hz, 2.2 Hz, 1H), 7.56-7.53 (m, 1H), 4.20-4.16 (m, 2H), 4.02-3.97 (m, 2H), 3.58-3.53 (m, 1H), 1.38 (s, 9H). MS (ESI) m/z: Calculated for C14H17N3O2: 259.13. found: 160.2 (M+H-Boc)+

[Compound]

Name

organozinc

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Yield

17%

Identifiers

|

REACTION_CXSMILES

|

[Cl-].[Li+].[C:3]([N:10]1[CH2:13][CH:12](I)[CH2:11]1)([O:5][C:6]([CH3:9])([CH3:8])[CH3:7])=[O:4].Br[C:16]1[CH:23]=[CH:22][C:19]([C:20]#[N:21])=[CH:18][N:17]=1.C(Cl)Cl>C1COCC1.[Zn].C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2]>[C:20]([C:19]1[CH:22]=[CH:23][C:16]([CH:12]2[CH2:13][N:10]([C:3]([O:5][C:6]([CH3:9])([CH3:8])[CH3:7])=[O:4])[CH2:11]2)=[N:17][CH:18]=1)#[N:21] |f:0.1,7.8.9.10|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0.9 g

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].[Li+]

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]

|

Step Three

|

Name

|

|

|

Quantity

|

2 g

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)(OC(C)(C)C)N1CC(C1)I

|

|

Name

|

|

|

Quantity

|

5 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Zn]

|

Step Four

|

Name

|

|

|

Quantity

|

770 mg

|

|

Type

|

reactant

|

|

Smiles

|

BrC1=NC=C(C#N)C=C1

|

Step Five

Step Six

[Compound]

|

Name

|

organozinc

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

|

Name

|

|

|

Quantity

|

1.38 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Zn]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

80 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the suspension was stirred at room temperature for 20 min

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Zinc dust was purified

|

WASH

|

Type

|

WASH

|

|

Details

|

by washing with HCl

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried thoroughly

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to use in this reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

purged flask

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

freshly distilled THF (5.0 mL) was added

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled to room temperature

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The process of heating

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooling

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Trimethylsilyl chloride (0.1 mL) was added to the reaction mixture

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The reaction mixture was stirred at room temperature for 2 h

|

|

Duration

|

2 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

In a separate dry flask

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The resulting reaction mixture

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The reaction mixture was stirred at room temperature for 10 h

|

|

Duration

|

10 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

quenched with saturated ammonium chloride solution

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

diluted with EtOAc

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The product was extracted with EtOAc

|

WASH

|

Type

|

WASH

|

|

Details

|

the combined extracts were washed with H2O and brine

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Solvent was removed under reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the crude product was purified by column chromatography (silica gel 60-120 mesh, eluent 20-25% EtOAc in petroleum ether)

|

Outcomes

Product

Details

Reaction Time |

20 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(#N)C=1C=CC(=NC1)C1CN(C1)C(=O)OC(C)(C)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 180 mg | |

| YIELD: PERCENTYIELD | 17% | |

| YIELD: CALCULATEDPERCENTYIELD | 16.5% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |